molecular formula C8H13N3 B3133312 N-(3-aminopropyl)pyridin-2-amine CAS No. 38585-73-8

N-(3-aminopropyl)pyridin-2-amine

Cat. No. B3133312
M. Wt: 151.21 g/mol
InChI Key: CNDAFPBECHAXDU-UHFFFAOYSA-N
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Patent
US07125883B1

Procedure details

2-Bromopyridine (100 g; 0.633 mol) and 1,3-diaminopropane (234.5 g; 3.16 mol) was refluxed for 7 h. After the reaction was complete, the mixture was evaporated. Distillation of the remaining residue under oil pump vacuum afforded 43 g of the required product.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
234.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[NH2:8][CH2:9][CH2:10][CH2:11][NH2:12]>>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:8][CH2:9][CH2:10][CH2:11][NH2:12]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
234.5 g
Type
reactant
Smiles
NCCCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the remaining residue under oil pump vacuum

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)NCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 43 g
YIELD: CALCULATEDPERCENTYIELD 44.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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